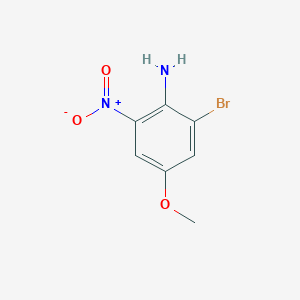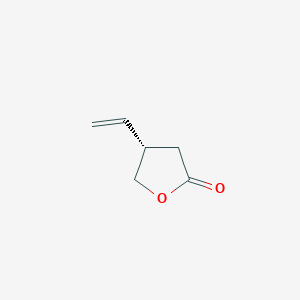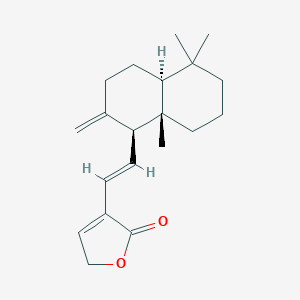
Elaterinide
Overview
Description
Molecular Structure Analysis
Elaterinide has a complex molecular structure with a molecular weight of 718.8 g/mol . The IUPAC name for this compound is [(E)-6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate .Scientific Research Applications
Enzyme Study in Cucurbitaceae
Elaterinide has been a subject of interest in the study of enzymes like elaterase, which is specifically active in hydrolyzing glycosides in the Cucurbitaceae family. Research has shown that elaterase can be isolated from various species within this family and is effective in the hydrolysis of this compound. This enzyme's activity is influenced by factors like pH, temperature, and concentration, making it a significant point of study in enzymology and plant biochemistry (Enslin, Joubert & Rehm, 1956).
Analysis in Agricultural Chemistry
This compound's concentration has been quantified in the juice of the Hawkesbury watermelon, a variant known for its bitterness. This research utilized high-performance liquid chromatography (HPLC) for the analysis, which is crucial for understanding the chemical composition of agricultural products and their derivatives. This method's efficiency in processing large numbers of samples makes it an important tool in agricultural chemistry (Matsuo, Demilo, Schroder & Martin, 1999).
Electroluminescence Research
While not directly related to this compound, studies in electroluminescence (EL) provide context for the broader field of materials science and organic chemistry, which can be relevant for understanding the properties and applications of complex organic compounds like this compound. This research area explores the potential of conjugated polymers and molecular thin films in EL devices, contributing to advancements in organic electronics and photonics (Bradley, 1993).
Organic Electroluminescence (EL) Devices
Research in organic EL is closely tied to material science, particularly focusing on the development of high-quality green EL displays. This area involves the study of molecular materials, including polymers and dye films, for their application in EL devices. Understanding the properties and behaviors of organic compounds in these contexts can provide insights into their broader applications, including potentially those like this compound (Tsutsui, 1997).
Safety and Hazards
Elaterinide is classified as Acute toxicity, Oral (Category 2), H300, which means it is fatal if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or physician immediately if swallowed .
Mechanism of Action
Target of Action
Colocynthin, also known as Elaterinide, is a bioactive compound found in the Citrullus colocynthis plant colocynthis plant have shown cytotoxicity against some cancer cells .
Mode of Action
colocynthis extract could be attributed to EGFR inhibition by a major cucurbitacin derivative . More research is needed to fully understand the interaction of Colocynthin with its targets and the resulting changes.
Biochemical Pathways
It’s known that cucurbitacin glycosides, a class of organic compounds to which this compound belongs, are linked to a curcubitane nucleus
Result of Action
The EtOAc extract of C. colocynthis, which contains Colocynthin, has shown effective positive results on cancer cells (MIAPaCa-2 and A-431) and was characterized by slight or no harmful effect on normal (healthy) cells . This suggests that Colocynthin may have potential anticancer properties.
Action Environment
The action, efficacy, and stability of Colocynthin can be influenced by various environmental factors. For instance, C. colocynthis, the plant from which Colocynthin is derived, is widely distributed in arid locations across the world . The concentration of Colocynthin in the plant may vary depending on the specific environmental conditions where the plant is grown.
Biochemical Analysis
Biochemical Properties
Colocynthin interacts with various enzymes, proteins, and other biomolecules. These compounds have been identified to have cytotoxic effects against some cancer cells .
Cellular Effects
Colocynthin has been observed to have significant effects on various types of cells. For instance, it has shown cytotoxicity against some cancer cells . It also has antioxidant properties, which can reduce free radical damage to cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Colocynthin is complex and involves several pathways. For example, it has been suggested that the anti-pancreatic cancer activity of C. colocynthis extract could be attributed to EGFR inhibition by Colocynthin . This indicates that Colocynthin may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the relative amounts of chemical constituents, including Colocynthin, decline with heat processing . This suggests that the stability and long-term effects of Colocynthin on cellular function may vary depending on the conditions of the experiment.
Dosage Effects in Animal Models
It is known that Citrullus colocynthis extracts, which contain Colocynthin, have been used in traditional medicine, suggesting that they may have therapeutic effects at certain dosages
Metabolic Pathways
It is known that Colocynthin is part of the cucurbitacin class of compounds, which are involved in various biological processes
Properties
IUPAC Name |
[(E,6R)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-14,20-21,23-24,27-30,32,39,41,44-46,48H,11,15-17H2,1-9H3/b13-12+/t20-,21-,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEJRKXVLGOJMB-YYBMGDPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014465 | |
| Record name | Colocynthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398-78-3 | |
| Record name | Colocynthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colocynthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001398783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colocynthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Colocynthin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLOCYNTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6984R18595 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of elaterinide and how is it analyzed?
A1: this compound, also known as 2-O-β-D-glycopyranosyl-cucurbitacin E, is a cucurbitane-type triterpene glucoside. While its exact molecular formula and weight are not explicitly provided in the given abstracts, its structure consists of a pentacyclic cucurbitane skeleton with a glucose moiety attached. []
Q2: Where is this compound found in nature and are there enzymes that specifically interact with it?
A2: this compound is primarily found in plants belonging to the Cucurbitaceae family, including watermelons and other gourds. [, , ] Interestingly, an enzyme called "elaterase" exhibits specific hydrolytic activity towards this compound and other bitter principle glycosides found in these plants. [] This enzyme has been identified in various Cucurbitaceae species, indicating its widespread presence and potential role in the metabolism of these compounds. []
Q3: What is the significance of studying this compound and related compounds?
A4: this compound and other cucurbitane-type triterpenes are gaining increasing attention due to their potential biological activities. While the provided abstracts primarily focus on the isolation, characterization, and analytical methods for this compound, understanding its interactions with enzymes like cucurbitacin delta 23-reductase and elaterase could provide insights into plant metabolism and potential applications in various fields. [, ] Further research exploring the biological activity of this compound and related compounds could uncover potential therapeutic or agricultural applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)


